(2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine is a chemical compound characterized by its unique structural features and stereochemistry. The compound contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of the tert-butyl group and the dimethylsilyloxy substituent enhances its stability and solubility, making it a valuable intermediate in organic synthesis. The molecular formula for this compound is C16H33NO4Si, and its molecular weight is approximately 331.52 g/mol .
These reactions are essential for synthesizing more complex molecules in medicinal chemistry and organic synthesis.
While specific biological activity data for (2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine is limited, compounds with similar structures have shown promising results in various biological assays. For example, pyrrolidine derivatives are often studied for their potential as:
Further research into the biological properties of this specific compound could reveal additional therapeutic potentials.
The synthesis of (2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine typically involves several key steps:
(2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine serves as an important building block in organic synthesis. Its applications include:
Interaction studies involving (2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine focus on its binding affinity with various biological targets. While specific studies on this compound are scarce, similar pyrrolidine derivatives have been shown to interact with:
These interactions are crucial for understanding the pharmacological potential of this compound.
Several compounds share structural similarities with (2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine. Here are some notable examples:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
(2S,4R)-tert-Butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate | 1138324-48-7 | 0.90 | Contains a fluorine atom which may affect biological activity |
(R)-tert-Butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate | 1407991-22-3 | 0.94 | Difluorinated variant that may enhance lipophilicity |
(2S,4R)-tert-Butyl 2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate | 1138324-46-5 | 0.90 | Aminomethyl substitution may alter receptor interactions |
These compounds highlight the unique characteristics of (2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine while showcasing variations that may influence their respective biological activities and applications.